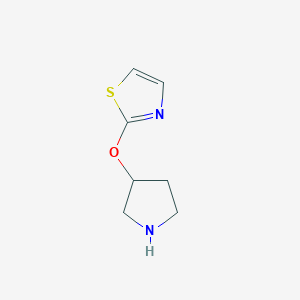

1H-Pyrrol-2-amine, 5-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Pyrrol-2-amine, 5-méthyl- est un composé organique hétérocyclique qui appartient à la famille des pyrroles. Les pyrroles sont des cycles aromatiques à cinq chaînons contenant un atome d'azote. La présence du groupe amino en position deux et d'un groupe méthyle en position cinq rend ce composé unique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : 1H-Pyrrol-2-amine, 5-méthyl- peut être synthétisé par plusieurs méthodes :

Synthèse de Paal-Knorr : Cette méthode implique la condensation du 2,5-diméthoxytétrahydrofurane avec des amines en présence d'une quantité catalytique de chlorure de fer(III) dans l'eau.

Réactions de cyclocondensation : La cyclocondensation du glyoxylate d'éthyle avec des amines en présence de trifluoroacétate de palladium(II) comme catalyseur peut produire des pyrroles.

Réactions à base d'isocyanure : Des réactions tricomposantes en un seul pot impliquant des isocyanures alkyliques, du dibenzoylacétylène et de l'hexachloroacétone peuvent produire des pyrroles fortement substitués.

Méthodes de production industrielle : La production industrielle de 1H-Pyrrol-2-amine, 5-méthyl- implique généralement une synthèse de Paal-Knorr à grande échelle en raison de sa simplicité et de son rendement élevé. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus.

Analyse Des Réactions Chimiques

1H-Pyrrol-2-amine, 5-méthyl- subit diverses réactions chimiques :

Substitution : Des réactions de substitution électrophile peuvent se produire à l'atome d'azote ou aux atomes de carbone du cycle pyrrole.

Principaux produits :

- Les produits d'oxydation comprennent les oxydes de pyrrole.

- Les produits de réduction comprennent les pyrrolidines.

- Les produits de substitution comprennent les N-alkylpyrroles et les N-sulfonylpyrroles.

Applications dans la recherche scientifique

1H-Pyrrol-2-amine, 5-méthyl- a des applications diverses dans la recherche scientifique :

Biologie : Il sert de précurseur pour les molécules biologiquement actives, y compris les médicaments potentiels.

Industrie : Il est utilisé dans la production de colorants, de pigments et de polymères.

Mécanisme d'action

Le mécanisme d'action de 1H-Pyrrol-2-amine, 5-méthyl- implique son interaction avec diverses cibles moléculaires :

Cibles moléculaires : Il peut interagir avec des enzymes, des récepteurs et des acides nucléiques, influençant les voies biologiques.

Voies impliquées : Le composé peut moduler les voies de signalisation, y compris celles impliquées dans la prolifération cellulaire, l'apoptose et les réponses immunitaires.

Applications De Recherche Scientifique

1H-Pyrrol-2-amine, 5-methyl- has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.

Industry: It is used in the production of dyes, pigments, and polymers.

Mécanisme D'action

The mechanism of action of 1H-Pyrrol-2-amine, 5-methyl- involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

1H-Pyrrol-2-amine, 5-méthyl- peut être comparé à d'autres dérivés du pyrrole :

1H-Pyrrol-2-amine : Il lui manque le groupe méthyle en position cinq, ce qui entraîne une réactivité et une activité biologique différentes.

1H-Pyrrol-2-amine, 3-méthyl- : Le groupe méthyle en position trois modifie les propriétés électroniques et la réactivité du composé.

1H-Pyrrol-2-amine, 4-méthyl- : Similaire au dérivé 5-méthyl, mais avec des effets stériques et électroniques différents.

Unicité : La présence du groupe méthyle en position cinq dans 1H-Pyrrol-2-amine, 5-méthyl- confère des propriétés stériques et électroniques uniques, le distinguant des autres dérivés du pyrrole .

Propriétés

IUPAC Name |

5-methyl-1H-pyrrol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-2-3-5(6)7-4/h2-3,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHBBRXNJWHZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)

![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)

![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)